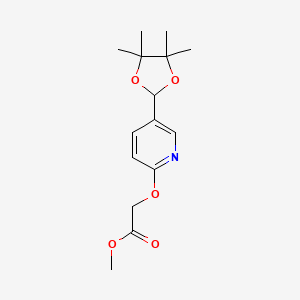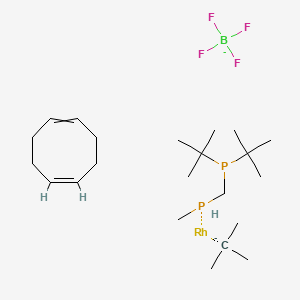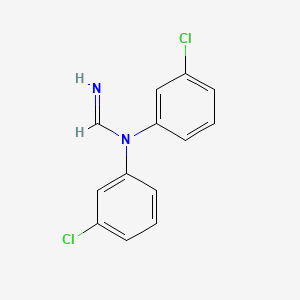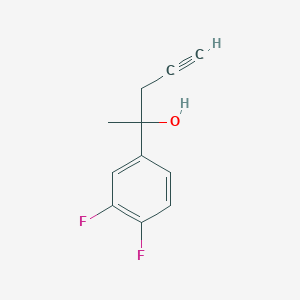
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯是一种复杂的有机化合物 , 其结构独特,包含一个被二氧戊环部分取代的吡啶环和一个酯官能团。
准备方法
合成路线和反应条件
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯的合成通常包括以下步骤:
二氧戊环的形成: 二氧戊环是由合适的二醇与醛或酮在酸催化剂的存在下反应形成的。
吡啶取代: 然后通过亲核取代反应用二氧戊环部分取代吡啶环。
酯化: 最后一步是将取代的吡啶与氯乙酸甲酯在碱(如三乙胺)的存在下酯化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、针对最佳反应条件进行高通量筛选以及采用先进的纯化技术以确保高产率和纯度。
化学反应分析
反应类型
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 亲核取代反应可以在酯或吡啶环位置发生。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯在科学研究中有几种应用:
有机合成: 它用作合成更复杂有机分子的中间体。
药物化学: 该化合物因其潜在的药理特性以及作为药物开发的构建模块而被研究。
材料科学: 它用于开发具有特定性能的新材料。
作用机制
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯的作用机制涉及其通过其官能团与分子靶标的相互作用。 酯基可以发生水解,释放活性吡啶衍生物,然后可以与生物靶标(如酶或受体)相互作用。 二氧戊环也可能在稳定化合物和提高其生物利用度方面发挥作用。
相似化合物的比较
类似化合物
- 4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯
- 2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯胺
独特性
2-(5-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶-2-基)氧基)乙酸甲酯因其官能团的特定组合而独一无二,赋予其独特的化学反应性和潜在生物活性。 它的结构允许多种修饰,使其成为各种研究应用中的一种宝贵化合物。
属性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H21NO5/c1-14(2)15(3,4)21-13(20-14)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8,13H,9H2,1-5H3 |
InChI 键 |
FBJHOLZRPYDLGV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)C2=CN=C(C=C2)OCC(=O)OC)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)

![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)




![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
